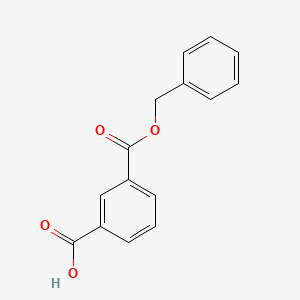
3-((BENZYLOXY)CARBONYL)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((BENZYLOXY)CARBONYL)BENZOIC ACID is an organic compound derived from isophthalic acid and benzyl alcohol. It belongs to the class of aromatic esters and is known for its applications in various industrial and scientific fields. The compound is characterized by its aromatic ring structure, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be synthesized through the esterification of isophthalic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester. The general reaction is as follows:
Isophthalic acid+Benzyl alcoholCatalystIsophthalic acid benzyl ester+Water
Industrial Production Methods
In industrial settings, the production of isophthalic acid benzyl ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction setups, such as fixed-bed reactors, can enhance the production rate. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity isophthalic acid benzyl ester.
化学反応の分析
Types of Reactions
3-((BENZYLOXY)CARBONYL)BENZOIC ACID undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and benzyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Isophthalic acid and benzyl alcohol.
Reduction: Benzyl alcohol and corresponding diols.
Substitution: Various substituted esters or amides.
科学的研究の応用
3-((BENZYLOXY)CARBONYL)BENZOIC ACID has diverse applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Investigated for its potential as a plasticizer in biological materials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
作用機序
The mechanism of action of isophthalic acid benzyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a reactant, forming ester bonds with other molecules. Its aromatic structure allows for π-π interactions, which can influence its reactivity and binding properties. Additionally, the ester group can undergo hydrolysis, releasing isophthalic acid and benzyl alcohol, which can further participate in biochemical pathways.
類似化合物との比較
3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be compared with other esters derived from phthalic acids:
Phthalic acid benzyl ester: Similar structure but derived from phthalic acid.
Terephthalic acid benzyl ester: Derived from terephthalic acid, with different spatial arrangement of carboxyl groups.
Dimethyl terephthalate: Another ester with different alcohol component (methanol).
Uniqueness
This compound is unique due to its specific arrangement of carboxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers.
特性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC名 |
3-phenylmethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChIキー |
AJGDGCHSUWBVKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8734278.png)

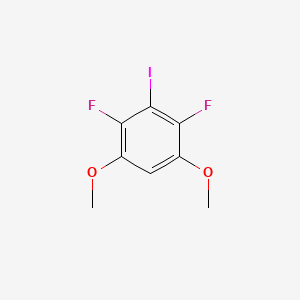

![4-Chloro-N-[4-(methylthio)phenyl]benzamide](/img/structure/B8734320.png)
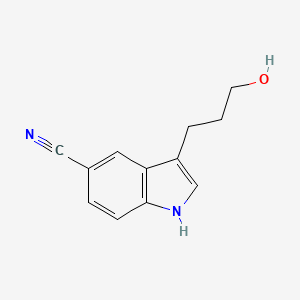
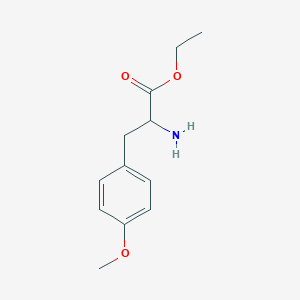
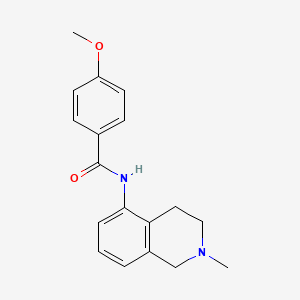
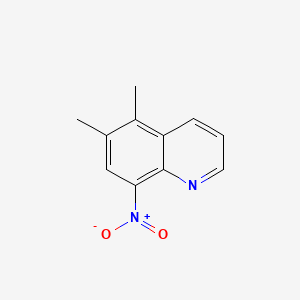
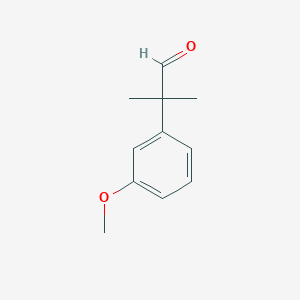
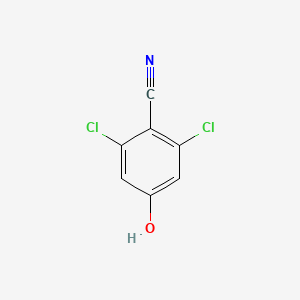
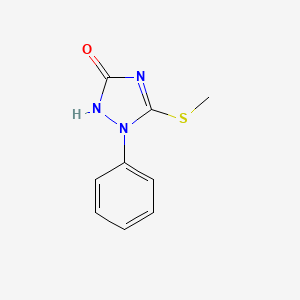
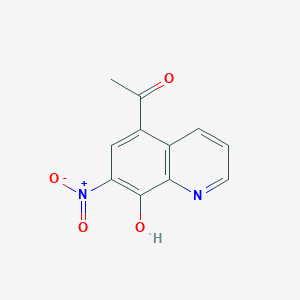
![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)
